molecular formula C19H17IN2O2 B078634 3,3'-Dimethyloxacarbocyanine iodide CAS No. 14134-79-3

3,3'-Dimethyloxacarbocyanine iodide

Cat. No. B078634
CAS RN: 14134-79-3
M. Wt: 432.3 g/mol
InChI Key: PXGXZGVGEDLSMW-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of cyanine dyes like 3,3'-Dimethyloxacarbocyanine iodide typically involves the iodination of heptamethincyanine derivatives. This process results in compounds displaying all-trans configurations in both solution and crystalline states. The ability of these cations to form one-dimensional J-aggregates has been demonstrated through X-ray analysis and optical reflection spectroscopy, showcasing their complex molecular assembly and optical properties (Dähne et al., 1994).

Molecular Structure Analysis

The molecular structure of 3,3'-Dimethyloxacarbocyanine iodide and related compounds is characterized by their planar heterocyclic ring systems, often involving iodide-bridged dimeric configurations. These structures are determined through techniques such as X-ray diffraction analysis, revealing the planner complex units and the bridging roles of iodides in forming dimeric structures (Jin, 2015).

Scientific Research Applications

  • Electronic Excitation Energy Transfer with DNA :

    • 3,3'-Dimethyloxacarbocyanine iodide has been used as an energy donor in studies of electronic excitation energy transfer between carbocyanine dye molecules noncovalently bound to DNA. This research provides insights into the fluorescence decay kinetics and quenching of the dye in the presence of DNA, indicating a significant role of dye-DNA interactions (Pronkin & Tatikolov, 2011); (Pronkin & Tatikolov, 2009).
  • Excitation Energy Migration and Transfer in Thin Films :

    • The dye has been studied for excitation energy migration and transfer in thin films of polyvinyl alcohol. This research contributes to understanding the energy transfer mechanisms in dye-polymer systems, highlighting the Forster type (non-radiative) energy transfer and donor-donor interactions (Tripathy, Bisht, & Pandey, 2004).
  • Photochemical Properties in Solutions and DNA Complexes :

    • Studies on the photoisomerization, thermal back isomerization, and triplet state properties of 3,3'-Dimethyloxacarbocyanine iodide, particularly in complexes with DNA, have contributed significantly to the understanding of its photochemical behavior. This includes observations of photoisomerization processes and the effects of DNA complexation on the quantum yield and triplet state of the dye (Pronkin & Tatikolov, 2015).
  • Cis-Trans Equilibrium and DNA Complexation :

    • The dye's cis-trans equilibrium and its interaction with DNA have been examined, revealing the formation of stable noncovalent complexes and the impact on spectral and fluorescent properties. This research is crucial for understanding the dye's behavior in various solvents and its potential applications in DNA detection (Pronkin, Tatikolov, Anikovskii, & Kuz’min, 2005).
  • Spectroscopic and Fluorometric Characterization :

    • The spectroscopic and fluorometric properties of oxacyanine dyes, including 3,3'-Dimethyloxacarbocyanine iodide, have been characterized in different solvents. This research aids in understanding the dye's behavior in diverse environments, which is valuable for various applications such as electrochemical studies and fluorescence measurements (Wiegand & Vanýsek, 1988).

Safety And Hazards

The safety data sheet for 3,3’-Dimethyloxacarbocyanine iodide indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

properties

IUPAC Name

3-methyl-2-[3-(3-methyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N2O2.HI/c1-20-14-8-3-5-10-16(14)22-18(20)12-7-13-19-21(2)15-9-4-6-11-17(15)23-19;/h3-13H,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXGXZGVGEDLSMW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90931076
Record name 3-Methyl-2-[3-(3-methyl-1,3-benzoxazol-2(3H)-ylidene)prop-1-en-1-yl]-3H-1,3-benzoxazol-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90931076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3'-Dimethyloxacarbocyanine iodide

CAS RN

14134-79-3
Record name Benzoxazolium, 3-methyl-2-[3-(3-methyl-2(3H)-benzoxazolylidene)-1-propen-1-yl]-, iodide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14134-79-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-2-[3-(3-methyl-1,3-benzoxazol-2(3H)-ylidene)prop-1-en-1-yl]-3H-1,3-benzoxazol-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90931076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
U Tripathy, PB Bisht, KK Pandey - Chemical physics, 2004 - Elsevier
Excitation energy migration and transfer study in a new dye pair 3,3 ′ -dimethyloxacarbocyanine iodide (DMOCI) (donor) to o-(6-diethylamino-3-diethylimino-3H-xanthen-9-yl) benzoic …
Number of citations: 20 www.sciencedirect.com
PG Pronkin, AS Tatikolov, MY Anikovskii… - High Energy …, 2005 - Springer
The Study of cis-trans Equilibrium and Complexation with DNA of
Number of citations: 26 link.springer.com
U Tripathy, PB Bisht, KK Pandey - Research on chemical intermediates, 2005 - Springer
Excitation energy transfer efficiency (η) of dipole–dipole interaction has been studied in the dye pair 3,3′-dimethyloxacarbocyanine iodide (DMOCI) (donor) to o-(6-diethylamino-…
Number of citations: 3 link.springer.com
R White, PM Joyner - Biochemistry and Molecular Biology …, 2020 - Wiley Online Library
Flow cytometry has become an important tool in the life sciences and medical fields, yet there are often few opportunities for undergraduate students to receive training with this type of …
Number of citations: 1 iubmb.onlinelibrary.wiley.com
U Tripathy, PB Bisht - The Journal of chemical physics, 2006 - pubs.aip.org
The migration and diffusion modulated excitation energy transfer has been studied in a new dye pair 7-diethylamino-4-methylcoumarin (donor) to 3, 3′-dimethyloxacarbocyanine …
Number of citations: 28 pubs.aip.org
DH Wiegand, P Vanýsek - Applied spectroscopy, 1988 - opg.optica.org
Spectroscopic and Fluorometric Characterization of Oxacyanine Dyes in Water and Nitrobenzene Page 1 Spectroscopic and Fluorometric Characterization of Oxacyanine Dyes in Water …
Number of citations: 10 opg.optica.org
W West, S Pearce, F Grum - The Journal of Physical Chemistry, 1967 - ACS Publications
The visible absorption spectra of alcoholic solutions of thia-and selenacarbocyanines con-taining methyl or ethyl substituents in the meso position of the polymethine chain are found to …
Number of citations: 190 pubs.acs.org
JW Jacobberger, PK Horan… - Cytometry: The Journal of …, 1983 - Wiley Online Library
The use of flow cytometry in the quantitative analysis of blood from mice infected with Plasmodium vinckei has been studied. Several fluorescent dyes responsive to cell membrance …
Number of citations: 46 onlinelibrary.wiley.com
W West, BH Carroll, DH Whitcomb - The Journal of Physical …, 1952 - ACS Publications
Many cyanine dyes are adsorbed to the grainsof photographic emulsions according to theLangmuir equation, the molecules in the saturatedmonolayer being oriented with their planes …
Number of citations: 100 pubs.acs.org
THT Hiraga, STS Takarada, NTN Tanaka… - Japanese journal of …, 1994 - iopscience.iop.org
3, 3'-Diethyloxadicarbocyanine iodide (DODCI)-dissolved polymer powders were formed by coprecipitation of DODCI with polymers [poly (methyl methacrylate)(PMMA), poly (2-…
Number of citations: 19 iopscience.iop.org

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